molecular formula C17H16N2O3S B2846422 N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 922398-35-4

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2846422
CAS No.: 922398-35-4
M. Wt: 328.39
InChI Key: RHGPBQBOFQHFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 922398-35-4) is a small-molecule compound with a molecular formula of C17H16N2O3S and a molecular weight of 328.39 g/mol. This chemical features a benzothiazole core, a furanylmethyl group, and a cyclopropanecarboxamide moiety, a structural framework common in compounds investigated for kinase inhibition . Compounds within this structural class have demonstrated significant research value as inhibitors of key kinases involved in disease pathways. Specifically, related pyrazolopyridine and imidazopyridine compounds have been identified as inhibitors of the kinase PDK1, which plays a critical role in the PI3K/PDK1/Akt signaling pathway. This pathway is a validated target for anticancer research due to its regulation of cancer cell growth, invasion, and apoptosis . Furthermore, such compounds have shown activity as selective inhibitors of Microtubule Affinity Regulating Kinase (MARK), positioning them as valuable tools for investigating novel therapeutic strategies for neurodegenerative conditions such as Alzheimer's disease . The presence of the benzothiazole scaffold is of particular interest, as this heterocycle is frequently found in molecules with diverse pharmacological activities, including antimicrobial and antioxidant properties, making it a versatile pharmacophore in medicinal chemistry research . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-5-2-6-14-15(13)18-17(23-14)19(16(20)11-7-8-11)10-12-4-3-9-22-12/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGPBQBOFQHFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-methoxythiophenol

The benzothiazole core is constructed by reacting 2-amino-4-methoxythiophenol with formic acid under reflux (Equation 1):

$$
\text{2-Amino-4-methoxythiophenol} + \text{HCOOH} \xrightarrow{\Delta} \text{4-Methoxybenzo[d]thiazol-2-amine} + \text{H}_2\text{O} \quad
$$

Conditions :

  • Solvent: Formic acid (neat).
  • Temperature: 100°C, 6 hours.
  • Yield: 78–85%.

Alternative Route via Bromocyclization

A patent-pending method employs 4-methoxy-2-nitroaniline treated with elemental sulfur and potassium ethyl xanthate in DMF at 120°C, followed by reduction with hydrogen peroxide to install the thiazole ring.

Preparation of Furan-2-ylmethylamine

Reductive Amination of Furfural

Furfural undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (Equation 2):

$$
\text{Furfural} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Furan-2-ylmethylamine} + \text{H}_2\text{O} \quad
$$

Conditions :

  • Solvent: Methanol.
  • Temperature: 25°C, 12 hours.
  • Yield: 65–70%.

Gabriel Synthesis

Alternatively, furan-2-ylmethyl bromide is treated with phthalimide potassium salt, followed by hydrazinolysis to yield the primary amine.

Cyclopropanecarboxylic Acid Activation

Acyl Chloride Formation

Cyclopropanecarboxylic acid is converted to its acyl chloride using thionyl chloride (Equation 3):

$$
\text{Cyclopropanecarboxylic acid} + \text{SOCl}2 \xrightarrow{} \text{Cyclopropanecarboxyl chloride} + \text{SO}2 + \text{HCl} \quad
$$

Conditions :

  • Solvent: Dichloromethane.
  • Temperature: 0°C to 25°C, 2 hours.
  • Yield: >90%.

Amidation Strategies for N,N-Disubstituted Carboxamide

Sequential Amide Coupling

Step 1 : React cyclopropanecarboxyl chloride with 4-methoxybenzo[d]thiazol-2-amine in the presence of triethylamine (Equation 4):

$$
\text{Cyclopropanecarboxyl chloride} + \text{4-Methoxybenzo[d]thiazol-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide} \quad
$$

Conditions :

  • Solvent: Tetrahydrofuran.
  • Temperature: 0°C to 25°C, 4 hours.
  • Yield: 75–80%.

Step 2 : The intermediate carboxamide is treated with furan-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Equation 5):

$$
\text{N-(4-Methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad
$$

Conditions :

  • Solvent: Dimethylformamide.
  • Temperature: 25°C, 12 hours.
  • Yield: 60–65%.

One-Pot Double Amidation

A patent-described method employs cyclopropanecarboxylic anhydride with both amines in a single step under high-pressure conditions (Equation 6):

$$
\text{Cyclopropanecarboxylic anhydride} + \text{4-Methoxybenzo[d]thiazol-2-amine} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{High Pressure}} \text{Target Compound} \quad
$$

Conditions :

  • Catalyst: 4-Dimethylaminopyridine (DMAP).
  • Solvent: Acetonitrile.
  • Pressure: 5 bar, 80°C, 8 hours.
  • Yield: 55–60%.

Optimization and Challenges

Regioselectivity in Amidation

Competitive reactions between the benzothiazole and furan amines are mitigated by:

  • Using bulkier bases (e.g., diisopropylethylamine) to favor N-arylation.
  • Sequential addition of amines (benzothiazole first due to higher nucleophilicity).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amines.
  • Recrystallization : Ethanol/water mixtures yield pure product (mp 148–150°C).

Data Summary of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Sequential Amidation EDC/HOBt, DMF, 25°C 60–65 98
One-Pot Amidation DMAP, 80°C, 5 bar 55–60 95
Acyl Chloride Coupling Et₃N, THF, 0°C–25°C 75–80 97

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of cyclopropanecarboxamide derivatives, many of which are synthesized for biological activity studies. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Cyclopropanecarboxamide Derivatives
Compound Name Substituents on Benzothiazole/Thiazole Molecular Weight Key Properties/Applications Reference
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide 4-methoxybenzo[d]thiazol-2-yl, furan-2-ylmethyl ~371.4 (calculated) Safety protocols highlighted (P201, P210)
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide 4-Cl 252.72 Research use, 95% purity
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide 6-SO₂Me 296.37 Predicted density: 1.556 g/cm³; acid dissociation constant (pKa): 9.51
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide p-tolylaminoethyl 315.39 Structural similarity to kinase inhibitors
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) 3-chlorophenyl, tetrahydrofuran Not provided Agricultural fungicide
Key Observations:
  • Furan vs. Pyridine/Thiazole: The furan-2-ylmethyl group introduces electron-rich aromaticity, contrasting with pyridyl or tolyl groups in analogues like Reference Compound F2 . This may alter binding affinity in biological targets.

Pharmacological and Functional Insights

  • Benzothiazole Derivatives: highlights benzo[d]thiazole-2,4-dicarboxamides as kinase inhibitors with anticancer activity . Neurodegenerative Applications: Cyclopropanecarboxamide-thiazole hybrids in were synthesized under NIH funding for prion disease research, suggesting possible neuroprotective mechanisms .
  • Agrochemical Relevance :

    • Cyprofuram () demonstrates the agricultural utility of cyclopropanecarboxamides as fungicides . The target compound’s furan and methoxy groups may offer distinct pesticidal properties, though this remains speculative without direct evidence.

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a furan ring and a benzo[d]thiazole moiety, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Structural Features

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 382.4 g/mol
  • Functional Groups :
    • Furan ring
    • Benzo[d]thiazole moiety
    • Cyclopropanecarboxamide group

These features suggest potential reactivity and biological activity, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The compound exhibits promising activities in several areas:

  • Anticancer Activity :
    • The compound has shown significant anticancer properties, particularly against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, which is essential for cancer treatment.
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have demonstrated antimicrobial activity. Preliminary tests suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects :
    • The presence of the furan and benzo[d]thiazole rings in the structure suggests potential anti-inflammatory properties, which warrant further investigation.

Summary of Biological Activities

Activity Type Mechanism/Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryReduces inflammatory markers

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting significant antimicrobial potential.

Case Study 3: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, highlighting its potential use in inflammatory diseases.

Q & A

Q. What are the standard procedures for synthesizing N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, starting with the activation of the cyclopropanecarboxamide core. Key steps include coupling the furan-2-ylmethyl and 4-methoxybenzo[d]thiazol-2-yl moieties under controlled conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used, often with catalysts like palladium complexes or bases (e.g., K₂CO₃) to enhance yield and selectivity. Protective groups may be employed to prevent undesired side reactions, particularly during amide bond formation .

Q. How is the molecular structure of this compound confirmed in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural elucidation. NMR identifies proton environments and connectivity, while high-resolution MS confirms molecular weight. For example, the furan methyl protons typically resonate at δ 4.5–5.0 ppm, and the methoxy group on the benzothiazole ring appears as a singlet near δ 3.8 ppm. X-ray crystallography may also be used for absolute configuration determination if crystalline derivatives are obtainable .

Q. What analytical techniques are used to assess purity during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Thin-Layer Chromatography (TLC) monitors reaction progress, while elemental analysis (C, H, N, S) validates empirical formula consistency. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities in solid-state characterization .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization requires systematic parameter screening. For example:

  • Temperature : Elevated temperatures (70–100°C) may accelerate coupling reactions but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions.
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and efficiency in cross-coupling steps. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical variables. Recent studies highlight microwave-assisted synthesis for reduced reaction times and improved selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or differences in compound handling. To address this:

  • Standardize assays : Use established protocols (e.g., NIH/NCBI guidelines for enzyme inhibition).
  • Control for stereochemistry : Enantiomeric purity significantly impacts activity; chiral HPLC ensures configuration consistency.
  • Cross-validate with orthogonal methods : Pair in vitro enzyme assays with cellular models (e.g., HEK293 cells) to confirm target engagement .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) model electronic properties influencing reactivity. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over nanosecond timescales. These methods guide rational modifications to improve binding affinity or reduce off-target effects .

Q. What experimental approaches elucidate metabolic stability and pharmacokinetics?

  • In vitro assays : Liver microsomes (human or rodent) quantify metabolic half-life (t₁/₂).
  • Plasma Protein Binding (PPB) : Equilibrium dialysis or ultrafiltration determines free fraction.
  • In silico tools : SwissADME predicts absorption/distribution parameters (e.g., LogP, PSA). Advanced studies may use radiolabeled analogs (¹⁴C or ³H) for mass balance and metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.